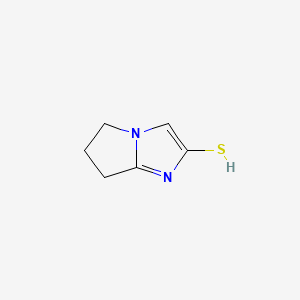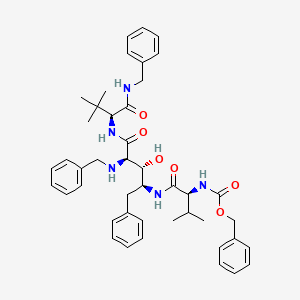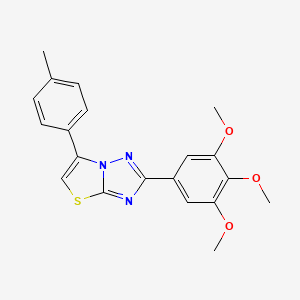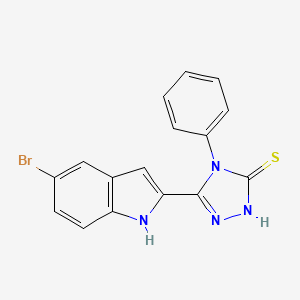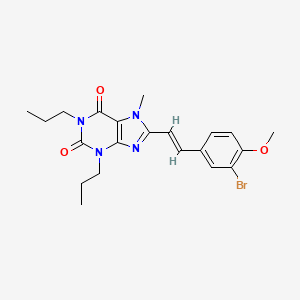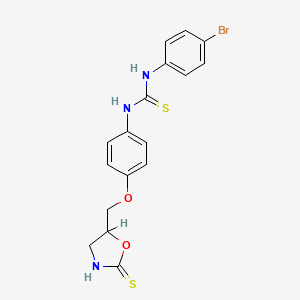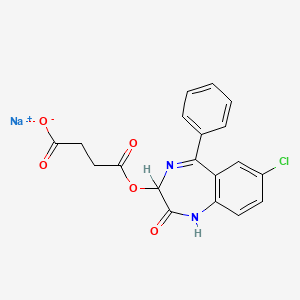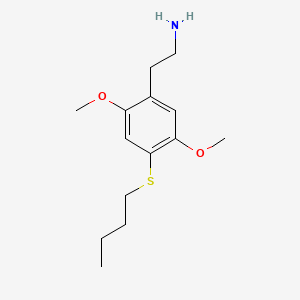
4-(Butylthio)-2,5-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylthio)-2,5-dimethoxyphenethylamine is a phenethylamine derivative known for its unique chemical structure and potential applications in various fields. This compound features a phenethylamine backbone substituted with butylthio and dimethoxy groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-2,5-dimethoxyphenethylamine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 2,5-dimethoxyphenethylamine with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the butylthio group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2,5-dimethoxyphenethylamine with a butyl group.
Substitution: Various substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
4-(Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The butylthio and dimethoxy groups may enhance its binding affinity and selectivity for certain targets, leading to various biological effects. The compound may modulate signaling pathways, alter neurotransmitter levels, or inhibit specific enzymes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine: Lacks the butylthio group, resulting in different chemical and biological properties.
4-(Methylthio)-2,5-dimethoxyphenethylamine: Similar structure but with a methylthio group instead of a butylthio group, leading to variations in reactivity and potency.
4-(Ethylthio)-2,5-dimethoxyphenethylamine: Contains an ethylthio group, which may affect its pharmacokinetics and interactions with molecular targets.
Uniqueness
4-(Butylthio)-2,5-dimethoxyphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The butylthio group may enhance its lipophilicity, affecting its absorption, distribution, and interaction with biological membranes
Propiedades
Número CAS |
732244-33-6 |
|---|---|
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.40 g/mol |
Nombre IUPAC |
2-(4-butylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-10-12(16-2)11(6-7-15)9-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
Clave InChI |
LGUVDOBGXUFUAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


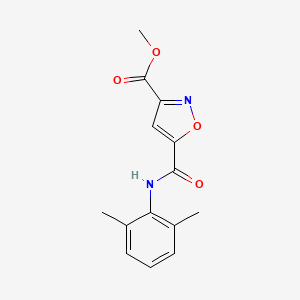
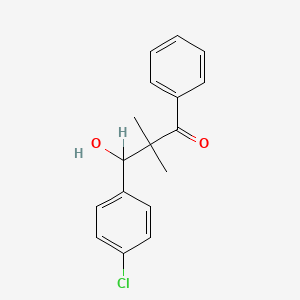


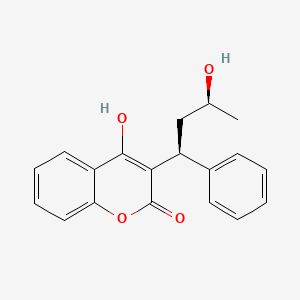
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
